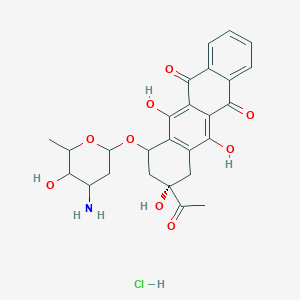
(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idarubicin hydrochloride is a semisynthetic anthracycline antineoplastic agent. It is structurally and pharmacologically related to daunorubicin. Idarubicin hydrochloride is primarily used in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. It works by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves multiple steps, starting from daunorubicin. The key steps include the removal of the methoxy group at position 4 of the anthracycline structure, which increases the compound’s lipophilicity and cellular uptake . The preparation method can involve the use of tetrabutyl ammonium halide to facilitate the conversion of intermediate compounds .
Industrial Production Methods: Industrial production of idarubicin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pH, and the concentration of reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Idarubicin hydrochloride can be reduced to its active metabolite, idarubicinol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Idarubicin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthracycline chemistry and developing new synthetic methodologies.
Biology: Employed in research on DNA intercalation and the inhibition of topoisomerase II.
Medicine: Extensively used in clinical research for the treatment of acute myeloid leukemia and other cancers.
Mécanisme D'action
Idarubicin hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, idarubicin hydrochloride prevents the religation of DNA strands, leading to DNA strand breaks and cell death . Additionally, the compound can induce histone eviction from chromatin, further disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Daunorubicin: An anthracycline antineoplastic agent with a similar mechanism of action but lower lipophilicity and cellular uptake.
Doxorubicin: Another anthracycline used for treating various solid tumors and hematologic malignancies.
Epirubicin: A derivative of doxorubicin with a slightly different side effect profile and pharmacokinetics.
Uniqueness of Idarubicin Hydrochloride: Idarubicin hydrochloride is unique due to its higher lipophilicity, which enhances cellular uptake and efficacy. The absence of a methoxy group at position 4 distinguishes it from other anthracyclines and contributes to its distinct pharmacological properties .
Propriétés
Formule moléculaire |
C26H28ClNO9 |
|---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10?,15?,16?,17?,21?,26-;/m0./s1 |
Clé InChI |
JVHPTYWUBOQMBP-YLZBIWBLSA-N |
SMILES isomérique |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
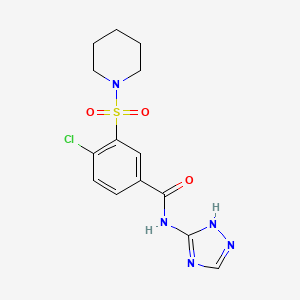
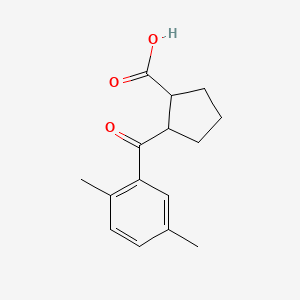
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

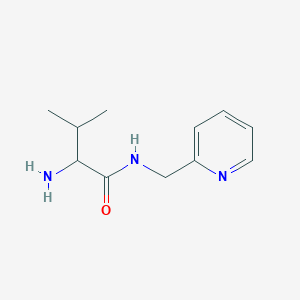
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
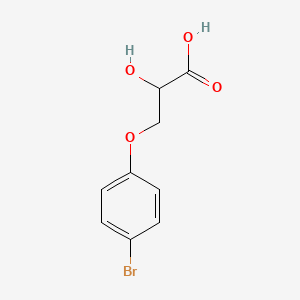
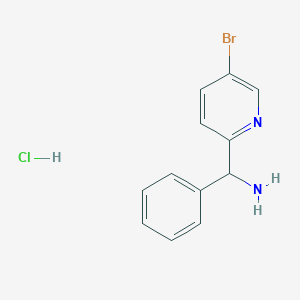
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
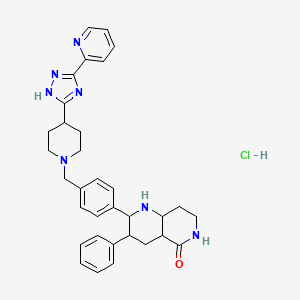
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

